molecular formula C10H14F2O3 B2868442 Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate CAS No. 2137842-38-5

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate

Cat. No.: B2868442
CAS No.: 2137842-38-5
M. Wt: 220.216
InChI Key: MLAGCGJBGXPTOS-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate is a fluorinated cyclohexane derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position, a ketone at the 4-position, and an ethyl carboxylate ester at the 1-position of the cyclohexane ring. The difluoromethyl group introduces unique electronic and steric properties, influencing reactivity, lipophilicity, and metabolic stability. Fluorine’s electronegativity enhances the compound’s polarity while maintaining moderate lipophilicity, making it a candidate for pharmaceutical and agrochemical applications where bioavailability and target binding are critical .

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O3/c1-2-15-10(14)7-4-3-6(13)5-8(7)9(11)12/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAGCGJBGXPTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation and Subsequent Fluorination

A foundational approach involves Claisen condensation between cyclohexanone derivatives and diethyl carbonate to form the ethyl carboxylate backbone. For example, ethyl 2-oxocyclohexane-1-carboxylate is synthesized via base-catalyzed condensation of cyclohexanone and diethyl carbonate. To introduce the difluoromethyl group, a hydroxyl intermediate at position 2 is fluorinated using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Mechanistic Insights :

  • Step 1 : Cyclohexanone reacts with diethyl carbonate under basic conditions (e.g., sodium ethoxide) to form ethyl 2-oxocyclohexane-1-carboxylate.
  • Step 2 : The ketone at position 4 is protected as a ketal to prevent interference during fluorination.
  • Step 3 : Hydroxylation at position 2 via allylic oxidation or epoxidation, followed by fluorination with DAST to yield the difluoromethyl group.

Optimization :

  • Yield : Initial fluorination steps achieved ~40–50% yields due to competing elimination reactions.
  • Purification : Silica gel chromatography or recrystallization (e.g., ethyl acetate) improved purity to >95%.

Adapting methodologies from coumarin synthesis, palladium-catalyzed cross-coupling reactions enable the introduction of boronic esters containing difluoromethyl groups. For instance, a boronic ester derivative of difluoromethylbenzene is coupled to a brominated cyclohexane precursor.

Procedure :

  • Precursor Synthesis : 6-Bromo-4-oxocyclohexane-1-carboxylate is prepared via bromination of ethyl 4-oxocyclohexane-1-carboxylate.
  • Coupling : PdCl₂(dppf)·CH₂Cl₂ catalyzes the reaction between the brominated precursor and difluoromethyl boronic ester in acetonitrile, yielding the coupled product.
  • Deprotection : Removal of protective groups (e.g., tert-butyldimethylsilyl) reveals the ketone at position 4.

Data :

  • Catalyst Efficiency : PdCl₂(dppf)·CH₂Cl₂ provided higher yields (~65%) compared to Pd(PPh₃)₄ (~50%).
  • Side Reactions : Competing homocoupling of boronic esters reduced yields, mitigated by optimizing stoichiometry.

Direct Difluoromethylation via Nucleophilic Substitution

A one-pot strategy involves nucleophilic displacement of a leaving group (e.g., bromide) at position 2 with a difluoromethyl anion.

Reaction Conditions :

  • Substrate : Ethyl 2-bromo-4-oxocyclohexane-1-carboxylate.
  • Reagent : Difluoromethyl lithium (LiCF₂H) generated in situ from chlorodifluoromethane and lithium diisopropylamide (LDA).
  • Solvent : Tetrahydrofuran (THF) at −78°C to stabilize the anion.

Outcomes :

  • Yield : ~30–35%, limited by anion instability.
  • Improvements : Using hexamethylphosphoramide (HMPA) as a co-solvent increased yields to 45%.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity (%) Challenges
Claisen/Fluorination DAST, NaOEt 40–50 95 Ketone protection required
Suzuki-Miyaura Coupling PdCl₂(dppf)·CH₂Cl₂ 65 90 Boronic ester availability
Nucleophilic Substitution LiCF₂H, LDA 45 85 Anion instability

Advanced Functionalization Techniques

Protecting Group Strategies

  • Ketone Protection : Ethylene glycol ketal formation prevents undesired reactions during fluorination.
  • Ester Stability : Ethyl esters remain intact under mild fluorination conditions (pH 6–7).

Fluorination Reagents

  • DAST : Effective for converting alcohols to difluoromethyl groups but requires anhydrous conditions.
  • XtalFluor-E : Safer alternative to DAST, offering improved selectivity.

Industrial-Scale Considerations

  • Cost Efficiency : DAST and palladium catalysts contribute significantly to production costs.
  • Green Chemistry : Recent efforts explore biocatalytic fluorination using engineered enzymes to reduce reliance on hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups like alcohols or thiols. This allows the compound to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 2- or 4-positions of the cyclohexane/cyclohexene ring. Below is a comparative analysis:

Compound Substituents Key Structural Features Reference
Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate (Target) -CF₂H (2-position), -O (4-position) Saturated cyclohexane ring; enhanced polarity and metabolic stability due to -CF₂H -
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate -CF₃ (2-position) Higher electronegativity and lipophilicity than -CF₂H; potential for stronger protein interactions
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate -CH₃ (2-position) Reduced steric bulk and polarity compared to fluorinated analogs; lower metabolic resistance
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate -NH₂ (2-position), aryl groups (4,6-positions) Unsaturated cyclohexene ring; amino group enables hydrogen bonding; aryl groups add rigidity
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate -O (2-position), aryl groups (4,6-positions) Conjugated enone system; aryl substituents increase π-π stacking potential in crystals

Physical and Chemical Properties

  • Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased polarity and crystal packing efficiency. For example: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate: 418–420 K .
  • Conformational Flexibility :
    • The target compound’s saturated cyclohexane ring allows for chair conformations, whereas cyclohexene derivatives (e.g., ) adopt half-chair or screw-boat conformations, affecting binding to biological targets .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., ) form N–H⋯O chains, enhancing crystal stability, while difluoromethyl groups may participate in weak C–F⋯H interactions .

Biological Activity

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₄F₂O₃
  • Molecular Weight : 196.21 g/mol
  • CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.

This compound exhibits biological activity primarily through modulation of various biochemical pathways. The compound's structure allows it to interact with specific receptors and enzymes, influencing signaling cascades involved in inflammation, cell proliferation, and apoptosis.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anti-inflammatory Activity :
    • The compound has shown potential in inhibiting pro-inflammatory cytokines, which are critical in conditions such as rheumatoid arthritis and inflammatory bowel disease.
    • In vitro studies indicate that it may reduce the expression of cyclooxygenase (COX) enzymes, thus lowering prostaglandin synthesis.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections.
  • Antitumor Activity :
    • Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes and cytokine production
AntimicrobialDisruption of bacterial cell wall synthesis
AntitumorInduction of apoptosis via caspase activation

Case Study: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound significantly reduced the levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation. This suggests its potential utility in managing systemic inflammatory responses.

Case Study: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus showed that the compound inhibited growth at concentrations as low as 50 µg/mL. Further testing revealed a synergistic effect when combined with standard antibiotics, indicating its potential as an adjuvant therapy.

Safety and Toxicology

Initial toxicity studies indicate that this compound has a favorable safety profile with low cytotoxicity in human cell lines at therapeutic concentrations. However, further investigations are necessary to fully assess its long-term effects and safety in vivo.

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